molecular formula C28H23BrFN7O4S B2854495 N-((5-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 393583-16-9

N-((5-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B2854495
CAS No.: 393583-16-9
M. Wt: 652.5
InChI Key: PVUKXAIUWBOVHI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring:

  • Pyrazole core: Substituted with 4-bromophenyl (electron-withdrawing) and 4-fluorophenyl (lipophilic) groups at positions 3 and 5, respectively, in a 4,5-dihydro configuration .
  • Triazole ring: A 4-methyl-4H-1,2,4-triazole moiety linked via a thioether (-S-) group to a ketone-bearing ethyl chain.
  • Nitrobenzamide: A 4-nitrobenzamide group attached to the triazole’s methyl group, introducing strong electron-withdrawing and polar characteristics.

Its synthesis likely involves:

Formation of a 1,2,4-triazole-thione intermediate through cyclization of hydrazinecarbothioamides .

S-alkylation with α-bromoacetophenone derivatives to install the thioether-ketone bridge .

Functionalization with 4-nitrobenzamide via nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

N-[[5-[2-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrFN7O4S/c1-35-25(15-31-27(39)19-6-12-22(13-7-19)37(40)41)32-33-28(35)42-16-26(38)36-24(18-4-10-21(30)11-5-18)14-23(34-36)17-2-8-20(29)9-3-17/h2-13,24H,14-16H2,1H3,(H,31,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUKXAIUWBOVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrFN7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and other relevant biological activities.

Chemical Structure and Properties

The compound features a multifaceted structure that includes a pyrazole ring, a triazole moiety, and various aromatic substituents. Its molecular formula is C25H22BrF2N6O3S, with a molecular weight of approximately 561.54 g/mol. The presence of halogenated phenyl groups suggests potential interactions with biological targets due to their lipophilicity and ability to form π-stacking interactions.

Cytotoxicity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving similar pyrazole analogs, compounds demonstrated IC50 values ranging from 39.70 µM to 0.26 µM against MCF7 and other breast cancer cell lines . The mechanism of action often involves the induction of apoptosis through caspase activation pathways.

Compound Cell Line IC50 (µM) Mechanism
Pyrazole AMCF739.70Caspase activation
Pyrazole BMDA-MB-2310.26Apoptosis induction

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in various models. Studies suggest that similar pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which are crucial in inflammatory responses . The structural features of the compound may enhance its binding affinity to these targets.

Neuroprotective Activity

Certain pyrazole compounds have shown promise in neuroprotection by inhibiting enzymes related to neurodegenerative diseases. For example, some derivatives have been reported to inhibit acetylcholinesterase (AChE) and carbonic anhydrase with IC50 values as low as 66.37 nM . This suggests potential applications in treating conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. This activity could be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Cytotoxicity in Cancer Research : A study conducted on a series of pyrazole derivatives reported significant cytotoxic effects against the MCF7 breast cancer cell line, suggesting that structural modifications can enhance potency and selectivity .
  • Neuroprotective Effects : In vitro assays demonstrated that certain analogs could effectively inhibit AChE and provide protective effects against oxidative stress in neuronal cells, indicating their potential as therapeutic agents for neurodegenerative disorders .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C26H24BrFN5O3SC_{26}H_{24}BrFN_5O_3S with a molecular weight of 522.4 g/mol. The structure features multiple functional groups, including a pyrazole moiety, which is known for its biological activity. The presence of bromine and fluorine atoms may enhance its pharmacological properties by influencing the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, compounds structurally related to N-((5-((2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide have been shown to possess antibacterial and antifungal properties. Studies have demonstrated that such compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Cytotoxic Effects

Several studies have explored the cytotoxic effects of pyrazole derivatives on cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells, suggesting their potential as anticancer agents. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory and Analgesic Activities

Compounds derived from pyrazole have been investigated for their anti-inflammatory and analgesic properties. They may inhibit cyclooxygenase enzymes or other inflammatory mediators, providing relief from pain and inflammation . This application is particularly relevant in treating conditions like arthritis or chronic pain syndromes.

Pharmacological Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and spectral features with related compounds:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Spectral Data (IR, NMR) Synthesis Route
Target Compound Pyrazole + Triazole + Benzamide 4-Bromophenyl, 4-fluorophenyl, 4-methyl-triazole, 4-nitrobenzamide C₃₄H₂₈BrFN₆O₃S 723.6 g/mol Expected: ν(NO₂) ~1520/1350 cm⁻¹; δ(Ar-H) ~7.5–8.5 ppm (aromatic); ν(C=O) ~1680 cm⁻¹ S-alkylation of triazole-thione
Compounds [10–15] () Triazole + Ketone Phenylsulfonyl, 2,4-difluorophenyl, phenyl/4-fluorophenyl ketone C₂₉H₂₂F₂N₄O₃S₂ ~600–630 g/mol ν(C=S) absent (S-alkylated); ν(C=O) ~1660–1680 cm⁻¹; δ(CF) ~110 ppm (¹³C-NMR) Reflux with α-bromoacetophenone in base
Compound in Pyrazole + Triazole 4-Fluorophenyl, 5-methyl-triazolyl, phenylcarbothioamide C₂₆H₂₃FN₆S 494.6 g/mol ν(NH) ~3278–3414 cm⁻¹; δ(pyrazole-H) ~3.5–4.5 ppm (dihydro) Condensation of hydrazinecarbothioamide
Compound in (362505-85-9) Pyrazole + Triazole + Thiophene 4-Methoxyphenyl, thiophen-2-yl, m-tolyl, phenylacetamide C₃₄H₃₂N₆O₃S₂ 636.8 g/mol ν(C=O) ~1680 cm⁻¹ (acetamide); δ(thiophene-H) ~6.8–7.2 ppm Multi-step alkylation/amidation

Key Observations

Halogen Variation: The 4-fluorophenyl in the target and compounds may improve metabolic stability over non-halogenated analogs (e.g., ’s phenylsulfonyl derivatives) .

Spectral Signatures :

  • The absence of ν(C=S) (~1250 cm⁻¹) in the target confirms S-alkylation, consistent with ’s compounds .
  • The nitro group’s IR bands (~1520/1350 cm⁻¹) distinguish the target from analogs lacking nitro substituents .

Synthesis Complexity :

  • The target requires precise S-alkylation and amidation steps, similar to ’s multi-step protocol . In contrast, ’s compounds are synthesized more straightforwardly via base-mediated alkylation .

Crystallographic Refinement :

  • While ’s compound was refined using SHELXL (R factor = 0.056) , the target’s structure determination would similarly rely on SHELX programs for accuracy .

Q & A

Q. Optimization strategies :

  • Temperature control (60–80°C for cyclization, room temperature for alkylation) to minimize side reactions.
  • Solvent selection (DMF for solubility, dichloromethane for phase separation).
  • Use of TLC or HPLC to monitor reaction progress and purity .

Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structure and purity?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole-CH2 at δ 3.5–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirms regiochemistry .
  • FT-IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides, NO2 symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .
  • LC-MS/HPLC : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 644.7) and purity (>95% by reverse-phase HPLC) .

How can researchers design structure-activity relationship (SAR) studies to evaluate biological activity against structural analogs?

Advanced Research Question
Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 4-bromophenyl with 4-chlorophenyl, alter triazole-methyl groups) .
  • Biological assays :
    • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
    • Cytotoxicity profiling (e.g., IC50 determination in cancer cell lines) with MTT assays .
  • Data analysis : Compare logP, steric effects, and electronic properties (Hammett constants) to correlate substituents with activity .

How should contradictions in spectral data (e.g., NMR vs. LC-MS) during characterization be resolved?

Advanced Research Question

  • Cross-validation : Use complementary techniques (e.g., 2D NMR COSY/HSQC to resolve overlapping signals) .
  • Isotopic labeling : Introduce ¹³C/¹⁵N labels to track specific atoms in ambiguous regions .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

What computational strategies predict the compound’s binding affinity and selectivity for target proteins?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with kinase catalytic domains) .
  • Molecular dynamics simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) in GROMACS .
  • Pharmacophore mapping : Identify critical features (e.g., nitro group for electron-withdrawing effects) using LigandScout .

What experimental approaches are used to resolve stereochemical uncertainties in the dihydropyrazole ring?

Advanced Research Question

  • X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., CCDC deposition) .
  • Circular Dichroism (CD) : Compare experimental spectra with enantiomerically pure reference compounds .
  • Chiral HPLC : Separate diastereomers using cellulose-based columns and polar mobile phases .

How can researchers optimize synthetic yields while minimizing byproducts in multi-step reactions?

Advanced Research Question

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., thiol-alkylation) to improve heat dissipation .
  • In situ monitoring : Employ ReactIR or PAT tools to detect intermediates and adjust conditions dynamically .

What strategies validate the compound’s mechanism of action in enzymatic or cellular assays?

Advanced Research Question

  • Enzyme kinetics : Measure Kᵢ and mode of inhibition (competitive vs. non-competitive) via Lineweaver-Burk plots .
  • CRISPR/Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal shift assays : Monitor protein thermal stability (ΔTₘ) upon compound binding using differential scanning fluorimetry .

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